molecular formula C21H23ClN2O3 B2507085 N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-15-1

N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2507085
CAS No.: 852132-15-1
M. Wt: 386.88
InChI Key: KNFSUSDYHKUATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic benzamide derivative supplied for research purposes. Compounds within the benzamide chemical class are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities . Specifically, structurally related molecules have been explored as inhibitors of various enzymes, such as prostaglandin E synthase, and studied in research models for conditions including pain, neurodegenerative diseases, and cancer . The molecular structure of this compound, which incorporates a chloro-methylphenyl group and a pyrrolidinone moiety, suggests potential for interaction with diverse biological targets. This product is intended for laboratory research use only and is not approved for use in humans, as a food additive, or for any other application outside of scientific investigation. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-3-27-19-8-5-4-7-17(19)21(26)24(14-23-12-6-9-20(23)25)16-11-10-15(2)18(22)13-16/h4-5,7-8,10-11,13H,3,6,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFSUSDYHKUATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves the reaction of 3-chloro-4-methylaniline with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2-oxopyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Pharmacological Potential

N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth and survival .

G Protein-Coupled Receptor Modulation

The compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in numerous physiological processes and are common targets in drug discovery. Studies have demonstrated that benzamide derivatives can modulate GPCR activity, potentially leading to new treatments for conditions like hypertension and heart failure .

The synthesis of this compound involves multi-step reactions that can yield various derivatives with modified biological activities. This adaptability makes it a valuable scaffold for drug design.

Case Study: Synthesis of Benzamide Derivatives
A study highlighted the synthesis of several benzamide derivatives, which were evaluated for their biological activities, demonstrating that modifications at the aromatic ring could enhance potency against specific targets .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table compares the target compound with structurally analogous benzamide derivatives from the literature:

Compound Name Key Substituents Molecular Weight (g/mol) Potential Applications Reference
N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide 3-chloro-4-methylphenyl, 2-ethoxy, pyrrolidinone-methyl ~402.87 (calculated) Neuroactive agents, enzyme inhibitors
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methylbenzamide, hydroxy-dimethyl ethyl 207.27 Metal-catalyzed C–H functionalization
N-(3-chlorophenethyl)-4-nitrobenzamide () 3-chlorophenethyl, 4-nitrobenzamide 304.74 Bio-functional hybrid molecules
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide () 2-chlorobenzamide, thiazolidinone, methoxy-propoxy 482.97 Antimicrobial/antiviral agents
N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide () Thiazolylmethylthio, trifluoromethylpyridinyl, chloro ~524.92 (estimated) Anticancer, antiviral therapies

Key Structural Insights:

  • Lipophilicity and Bioavailability : The 3-chloro-4-methylphenyl group in the target compound increases lipophilicity compared to ’s polar hydroxy-dimethyl group. This may enhance membrane permeability but reduce aqueous solubility.
  • Electron-Withdrawing Groups : The 4-nitro group in ’s compound contrasts with the 2-ethoxy group in the target molecule, affecting electronic distribution and reactivity .

Pharmacological and Functional Properties

  • Metal Coordination (): The hydroxy-dimethyl group in ’s compound acts as an N,O-bidentate ligand for catalysis, whereas the target compound’s pyrrolidinone may coordinate metals less effectively but could interact with enzyme active sites .
  • Antimicrobial Potential (): Thiazolidinone derivatives () exhibit antimicrobial activity, suggesting the target compound’s pyrrolidinone might confer similar properties if paired with bioisosteric groups .
  • Anticancer Applications () : Thiazole and pyridine motifs in ’s compounds target kinase pathways, whereas the target compound’s chloro and ethoxy groups may modulate cytotoxicity via DNA intercalation or topoisomerase inhibition .

Physicochemical and Spectroscopic Data

  • IR/NMR Trends: The target compound’s carbonyl (C=O) stretching (pyrrolidinone and benzamide) would appear near 1650–1700 cm⁻¹, similar to (1670 cm⁻¹ for benzamide) and (1685 cm⁻¹ for thiazolidinone) .
  • Mass Spectrometry : A molecular ion peak at m/z 403 (M+H⁺) is expected, comparable to ’s m/z 305 (M+H⁺) .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, with the CAS number 852132-15-1, is a compound of interest due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C21H23ClN2O3
  • IUPAC Name : this compound

This compound features a chloro-methylphenyl group and an ethoxy group linked to a pyrrolidine moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound often exhibit inhibitory effects on various kinases and enzymes involved in cancer progression. The presence of the benzamide structure is known to facilitate interactions with protein targets through hydrogen bonding and hydrophobic interactions.

Anticancer Activity

This compound has shown promise in preclinical studies as a potential anticancer agent:

  • Inhibition of Kinases : Similar compounds have been identified as potent inhibitors of Met kinase, leading to tumor stasis in xenograft models. For instance, one study reported that a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model after oral administration .
  • Cell Proliferation Inhibition : In vitro assays have indicated that benzamide derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

Neuroprotective Effects

The structural characteristics of this compound suggest it may also possess neuroprotective properties. Some studies have indicated that similar compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegeneration.

Case Study 1: Efficacy in Cancer Models

A notable study examined a series of benzamide derivatives, including variations of N-(3-chloro-4-methylphenyl)-2-ethoxy-N-[...], demonstrating significant inhibition of RET kinase activity, which is implicated in several cancers. The study highlighted that certain derivatives exhibited moderate to high potency in ELISA-based kinase assays, indicating their potential as therapeutic agents .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications at specific positions on the benzamide ring can enhance biological activity. For instance, substituents that increase hydrophobic interactions or improve solubility were associated with improved efficacy against cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeModel/AssayResult/EffectReference
AnticancerHuman gastric carcinoma xenograftComplete tumor stasis
Kinase InhibitionELISA-based kinase assayModerate to high potency
NeuroprotectionIn vitro neuronal assaysProtective effects observed

Q & A

Q. What are the standard synthetic routes for this compound, and what coupling reagents are effective?

The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting a substituted benzamide derivative (e.g., 2-ethoxy-4-methylbenzoic acid) with 3-chloro-4-methylaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction is performed at low temperatures (−50°C) to minimize side reactions. Post-synthesis purification involves column chromatography, and yields are confirmed via elemental analysis .

Q. Which spectroscopic techniques are critical for structural validation?

Essential methods include:

  • ¹H-NMR : To confirm proton environments (e.g., ethoxy groups at δ ~1.3–1.5 ppm, pyrrolidinone methylene at δ ~3.5–4.0 ppm).
  • IR Spectroscopy : To verify amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-Cl bonds (~550–600 cm⁻¹).
  • Mass Spectrometry (MS) : For molecular ion confirmation (e.g., ESI-MS for accurate mass). Consistency across these methods ensures structural integrity .

Q. What are optimal conditions for fluorescence studies?

Key parameters include:

  • pH : Maximum intensity at pH 5 due to protonation/deprotonation equilibria of the amide and pyrrolidinone groups.
  • Temperature : Stable fluorescence at 25°C ; higher temperatures (>40°C) reduce intensity via thermal quenching.
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance quantum yield.
  • Detection Limits : LOD = 0.269 mg/L, LOQ = 0.898 mg/L (validated via calibration curves) .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for large-scale synthesis?

  • Reagent Ratios : Use a 1:1.2 molar ratio of carboxylic acid to amine to drive completion.
  • Solvent Choice : Dichloromethane (DCM) or THF improves solubility of intermediates.
  • Additives : Catalytic DMAP accelerates acylation.
  • Workup : Precipitate DCU (dicyclohexylurea) byproduct via cold filtration to streamline purification. Yield improvements from 60% to >85% have been reported with these adjustments .

Q. How to resolve contradictory fluorescence data under varying experimental conditions?

  • Controlled pH Buffers : Use citrate (pH 3–6) and borate (pH 7–10) buffers to avoid ionic strength artifacts.
  • Temperature Calibration : Employ a thermostatted cuvette holder to eliminate drift.
  • Time-Resolved Studies : Measure intensity decay (e.g., τ = 3–5 ns) to distinguish static vs. dynamic quenching mechanisms. Discrepancies often arise from unaccounted solvent polarity effects or aggregation at high concentrations (>1 mM) .

Q. What strategies determine binding constants with biological targets (e.g., kinases)?

  • Fluorescence Titration : Titrate the compound against the target protein and fit data to the Stern-Volmer equation. Example: Kbind=F0/F1[Q]K_{\text{bind}} = \frac{F_0/F - 1}{[Q]}

    where F0F_0/FF = fluorescence ratio, [Q] = quencher concentration.

  • Isothermal Titration Calorimetry (ITC) : Directly measures enthalpy changes for binding events.

  • Molecular Docking : Validate interactions using software like AutoDock Vina to correlate experimental KdK_d with computational affinity scores .

Methodological Considerations

Q. Key Data from Fluorescence Studies (Example)

ParameterValueConditions
λexem340 nm / 380 nmpH 5, 25°C
Quantum Yield (Φ)0.42DMSO, 25°C
R.S.D.%1.369Triplicate measurements

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.